

An In-depth Technical Guide to 2-Quinolinecarboxaldehyde and its Positional Isomers

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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-quinolinecarboxaldehyde** and its seven positional isomers. Quinolinecarboxaldehydes are a class of heterocyclic aromatic aldehydes that serve as versatile building blocks in medicinal chemistry and materials science. The position of the carboxaldehyde group on the quinoline scaffold significantly influences the molecule's physicochemical properties, reactivity, and biological activity, making a comparative understanding of these isomers crucial for their application in research and drug development.

This guide details the chemical properties, spectroscopic data, synthesis protocols, and known biological activities of each isomer. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided. Additionally, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential mechanisms of action of these compounds.

Physicochemical and Spectroscopic Properties of Quinolinecarboxaldehyde Isomers

The location of the aldehyde group on the quinoline ring system imparts distinct physicochemical and spectroscopic characteristics to each isomer. These properties, including melting point, boiling point, and spectroscopic signatures (^1H NMR, ^{13}C NMR, IR, and Mass

Spectrometry), are critical for identification, purification, and characterization. The data compiled from various sources is presented in Table 1 for easy comparison.

Table 1: Comparative Physicochemical and Spectroscopic Data of Quinolinecarboxaldehyde Isomers

Isomer	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance	¹ H NMR Aldehyde δ (ppm)	¹³ C NMR Aldehyde δ (ppm)	Key IR Bands (cm ⁻¹)
2-Quinolincarboxaldehyde	C ₁₀ H ₇ NO	157.17[1]	70-72[2]	-	Yellowish solid[3]	10.23[3]	193.8[3]	1702 (C=O) [3]
3-Quinolincarboxaldehyde	C ₁₀ H ₇ NO	157.17[4]	68-71	-	White crystalline solid[5]	~10.1	~192.0	~1700 (C=O)
4-Quinolincarboxaldehyde	C ₁₀ H ₇ NO	157.17[6]	45-52[6]	314.3[6]	Yellow to yellow-brown crystalline powder[7]	10.54[7]	193.1[7]	~1700 (C=O)
5-Quinolincarboxaldehyde	C ₁₀ H ₇ NO	157.17[8]	-	314.3[9]	Solid[8]	-	-	-
6-Quinolincarboxaldehyde	C ₁₀ H ₇ NO	157.17[10]	-	-	Solid[10]	-	-	-

7-									
Quinolinecarboxaldehyde	C ₁₀ H ₇ N O	157.17[11]	-	-	-	-	-	-	-
8-									
Quinolinecarboxaldehyde	C ₁₀ H ₇ N O	157.17[12]	92- 97[13]	314.3 (Predicted)[7]	Light orange to yellow to green powder/crystal[13]	~10.5	~193.0	-	-

Note: Data for some isomers is limited in the publicly available literature. In such cases, typical ranges are provided based on related structures.

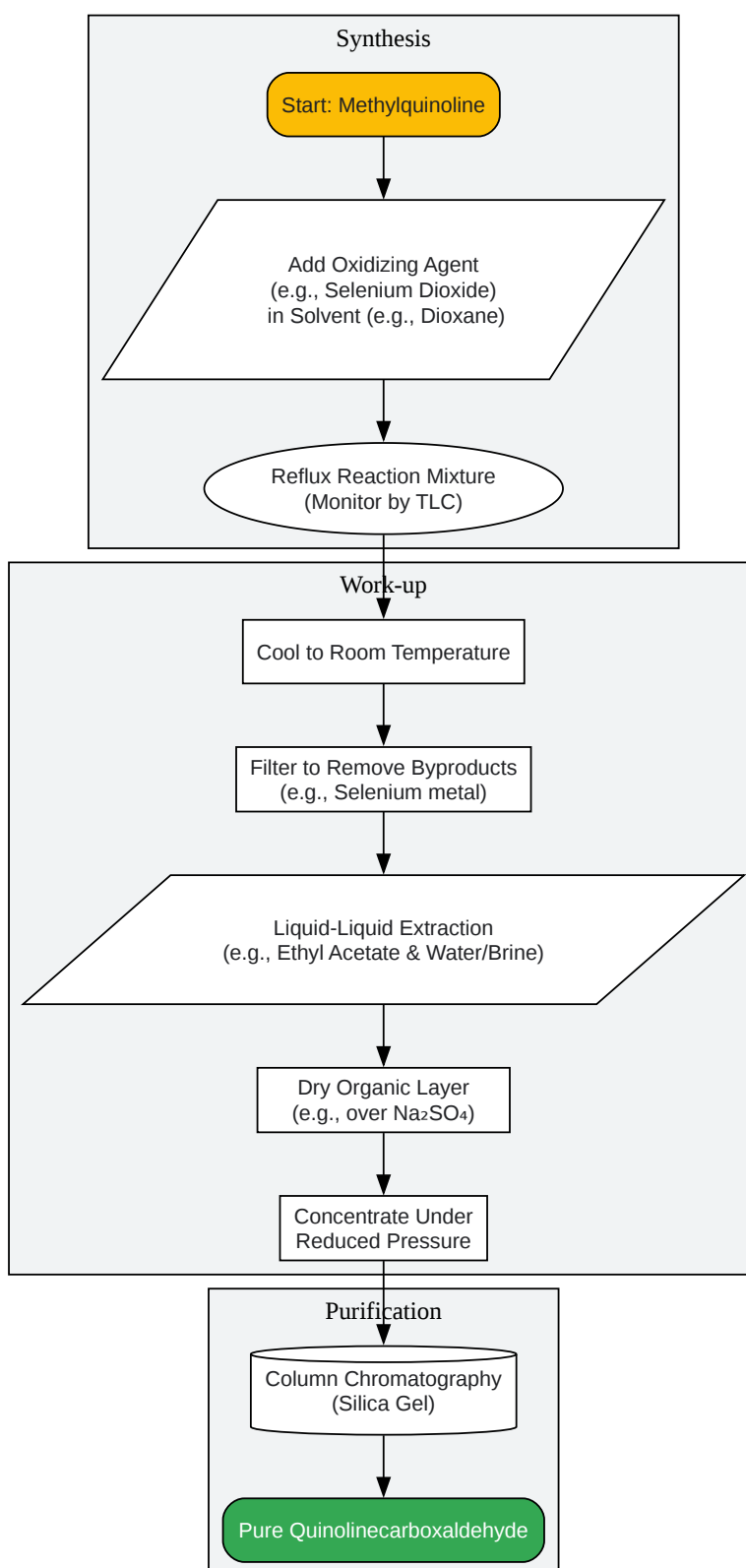
Synthesis of Quinolinecarboxaldehyde Isomers: Experimental Protocols

The synthesis of quinolinecarboxaldehydes is most commonly achieved through the oxidation of the corresponding methylquinolines. Selenium dioxide (SeO₂) in a solvent like dioxane or toluene is a frequently used oxidizing agent for this transformation. Alternative methods include the reduction of quinolinecarboxylic acids or their derivatives, and formylation reactions on the quinoline ring.

Below are detailed experimental protocols for the synthesis of representative isomers.

General Workflow for Synthesis and Purification

The general procedure for synthesizing quinolinecarboxaldehydes from their methyl precursors followed by purification is outlined in the workflow diagram below.



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A general workflow for the synthesis and purification of quinolinecarboxaldehydes.

Protocol for the Synthesis of 2-Quinolinecarboxaldehyde

This protocol details the reduction of a quinoline-2-carboxylic acid ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).[3]

- Materials:
 - Ethyl quinoline-2-carboxylate (1.44 g, 7.17 mmol)
 - Anhydrous Dichloromethane (CH_2Cl_2) (20.5 mL)
 - 1M solution of DIBAL-H in toluene (10.75 mL, 10.75 mmol)
 - Methanol (6.1 mL)
 - Rochelle's salt solution (saturated aqueous potassium sodium tartrate) (9.6 mL)
 - Celite
 - Anhydrous Sodium Sulfate (Na_2SO_4)
 - Hexane
 - Ethyl Acetate (AcOEt)
- Procedure:
 - Dissolve ethyl quinoline-2-carboxylate in anhydrous CH_2Cl_2 in a flask under an argon atmosphere.
 - Cool the stirred solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
 - Add the DIBAL-H solution dropwise over 30 minutes.
 - Stir the resulting solution at $-78\text{ }^\circ\text{C}$ for an additional hour.

- Quench the reaction by the successive dropwise addition of methanol and then Rochelle's salt solution.
- Remove the cooling bath and allow the mixture to stir overnight at room temperature.
- Filter the mixture through a pad of Celite, washing with CH_2Cl_2 .
- Dry the filtrate over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography, eluting with a mixture of hexane/ethyl acetate (8:2) to yield **2-quinolinecarboxaldehyde** as a yellowish solid.^[3]

Protocol for the Synthesis of 4-Quinolinecarboxaldehyde

This protocol describes the oxidation of 4-methylquinoline using selenium dioxide.^[7]

- Materials:
 - 4-Methylquinoline (5.0 g, 35 mmol)
 - Selenium dioxide (5.0 g, 45 mmol)
 - Toluene
 - Dichloromethane
 - Saturated saline solution
 - Anhydrous magnesium sulfate
 - Hexane
 - Ethyl acetate

- Procedure:

- Dissolve 4-methylquinoline and selenium dioxide in toluene in a flask under an argon atmosphere.
- Heat the mixture to reflux for 24 hours.
- After completion of the reaction (monitored by TLC), cool the mixture.
- Dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with saturated saline solution.
- Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a solvent mixture of hexane and ethyl acetate to yield 4-quinolinecarboxaldehyde.[7]

Biological Activities and Applications

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[6] The aldehyde functional group provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, which can be screened for enhanced biological activity.

Antimicrobial and Antifungal Activity

Derivatives of quinolinecarboxaldehydes have shown promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key enzymes. Quantitative data on the antimicrobial activity of some quinoline derivatives are presented in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives

Derivative Class	Compound	Test Organism	MIC (µg/mL)	Reference
Quinoline-2-one	6c (R ¹ =Cl, R ² =H)	MRSA	0.75	[3]
Quinoline-2-one	6c (R ¹ =Cl, R ² =H)	VRE	0.75	[3]
Quinoline-Sulfonamide Cd(II) Complex	QBSC 4d	Staphylococcus aureus	0.1904	[14]
Quinoline-Sulfonamide Cd(II) Complex	QBSC 4d	Escherichia coli	6.09	[14]
Quinoline-Sulfonamide Cd(II) Complex	QBSC 4d	Candida albicans	0.1904	[14]
Quinoline-based Hydroxyimidazolium Hybrid	7b	Staphylococcus aureus	2	[15]
Quinoline-based Hydroxyimidazolium Hybrid	7b	Mycobacterium tuberculosis H37Rv	10	[15]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and cell cycle arrest. For example, derivatives of **2-quinolinecarboxaldehyde** have been shown to act as topoisomerase II α inhibitors.[7] Some quinoline derivatives have also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[16][17]

Table 3: Half-maximal Inhibitory Concentration (IC₅₀) of Selected Quinoline Derivatives Against Cancer Cell Lines

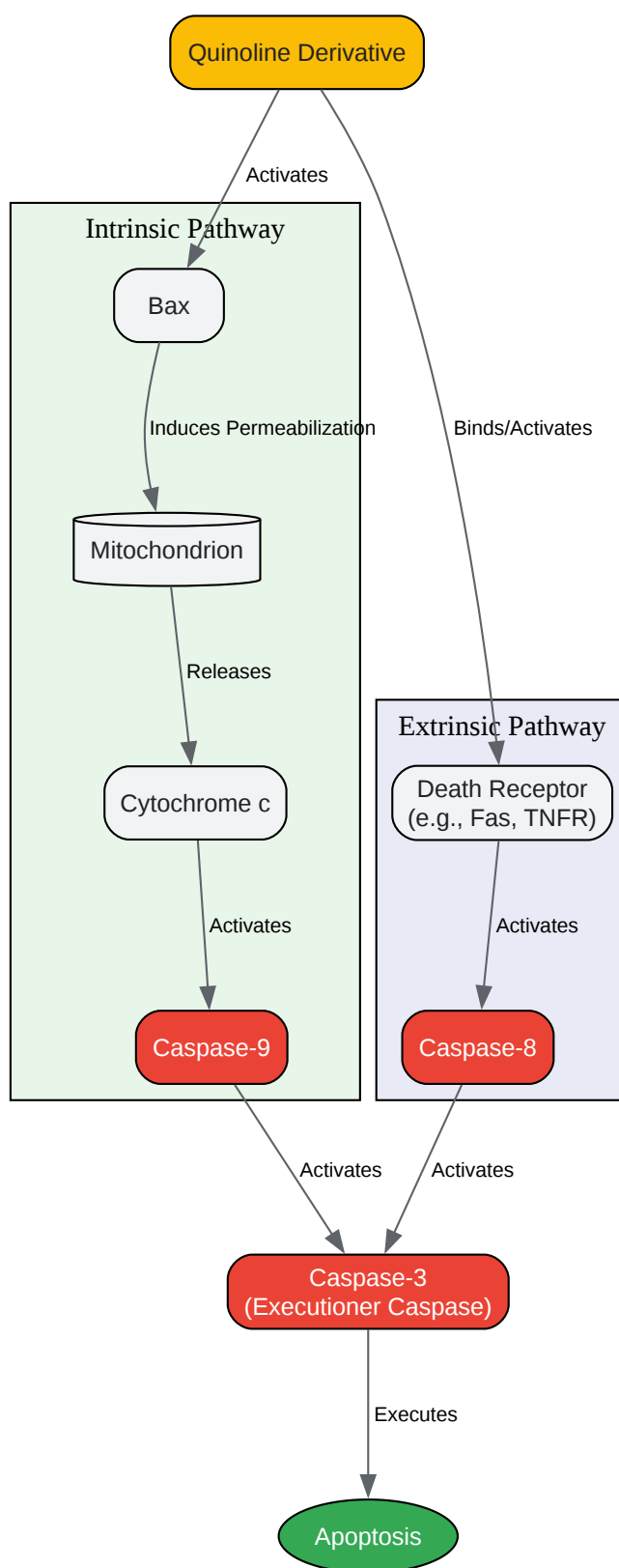
Derivative Class	Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Quinoline-Chalcone Hybrid	12e	MGC-803 (Gastric)	1.38	[1]
Quinoline-Chalcone Hybrid	12e	HCT-116 (Colon)	5.34	[1]
8-Methoxy-4-anilinoquinoline	2i	BGC-823 (Gastric)	4.65	[1]
Quinoline-based Dihydrazone	3b	MCF-7 (Breast)	7.016	[1]
Quinoline-4-carboxamide	2f	h-P2X7R-MCF-7	0.566	[9]

Mechanisms of Action and Signaling Pathways

While the precise signaling pathways modulated by the parent quinolinecarboxaldehyde isomers are not yet fully elucidated, studies on their derivatives provide insights into potential mechanisms of action. A common mechanism for the anticancer activity of quinoline derivatives is the induction of apoptosis.

Proposed Apoptotic Signaling Pathway

The diagram below illustrates a generalized apoptotic signaling pathway that can be initiated by various cellular stresses, including those potentially induced by quinoline derivatives. This pathway involves both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) routes, converging on the activation of executioner caspases that lead to programmed cell death. Some quinoline derivatives have been shown to induce apoptosis through the activation of both caspase-8 and caspase-9.[\[6\]](#)



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A generalized apoptosis signaling pathway potentially modulated by quinoline derivatives.

Conclusion

2-Quinolinecarboxaldehyde and its positional isomers represent a valuable class of compounds for chemical synthesis and drug discovery. The distinct properties and reactivity of each isomer, dictated by the position of the aldehyde group, offer a rich landscape for the design of novel molecules with tailored biological activities. While the synthesis and characterization of the 2- and 4-isomers are well-documented, further research is needed to fully elucidate the properties and synthetic routes for the other isomers.

The demonstrated antimicrobial and anticancer activities of various quinoline derivatives highlight the therapeutic potential of this scaffold. Future work should focus on the systematic evaluation of the biological activities of all seven quinolinecarboxaldehyde isomers and their derivatives, with a particular emphasis on elucidating their specific molecular targets and mechanisms of action within cellular signaling pathways. Such studies will be instrumental in unlocking the full potential of these versatile building blocks for the development of next-generation therapeutics.

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